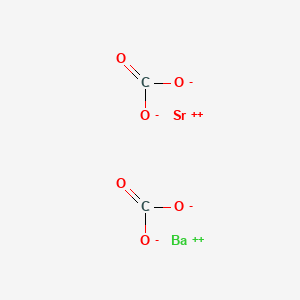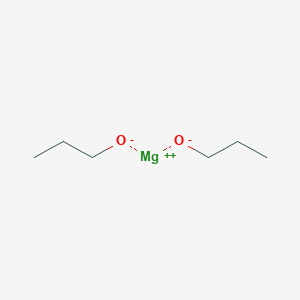
Magnesium n-propoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium n-propoxide is an organometallic compound with the chemical formula C6H14MgO2. It is a white, hygroscopic solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as a catalyst or reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Magnesium n-propoxide can be synthesized through the reaction of magnesium with n-propanol. The process typically involves heating magnesium turnings in n-propanol under reflux conditions until the reaction is complete. The reaction can be represented as follows: [ \text{Mg} + 2 \text{C3H7OH} \rightarrow \text{Mg(OCH2CH2CH3)2} + \text{H2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of magnesium methoxide as an intermediate. Magnesium methoxide is first synthesized by reacting magnesium with methanol. The resulting magnesium methoxide is then reacted with n-propanol to yield this compound .
化学反应分析
Types of Reactions: Magnesium n-propoxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form alkoxides.
Hydrolysis: It reacts with water to form magnesium hydroxide and n-propanol.
Alcoholysis: It can react with other alcohols to form different magnesium alkoxides.
Common Reagents and Conditions:
Halides: Used in substitution reactions.
Water: Used in hydrolysis reactions.
Alcohols: Used in alcoholysis reactions.
Major Products Formed:
Magnesium Hydroxide: Formed during hydrolysis.
Different Magnesium Alkoxides: Formed during alcoholysis.
科学研究应用
Magnesium n-propoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Utilized in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug synthesis and delivery.
Industry: Employed in the production of coatings, ceramics, and other materials
作用机制
The mechanism by which magnesium n-propoxide exerts its effects involves its ability to act as a Lewis base. It can donate electron pairs to electrophilic species, facilitating various chemical reactions. The compound’s reactivity is attributed to the presence of the magnesium-oxygen bond, which can interact with other molecules to form new products .
相似化合物的比较
Magnesium Methoxide: Similar in structure but uses methanol instead of n-propanol.
Magnesium Ethoxide: Uses ethanol instead of n-propanol.
Magnesium Butoxide: Uses butanol instead of n-propanol
Uniqueness: Magnesium n-propoxide is unique due to its specific reactivity with n-propanol, which can lead to different reaction pathways and products compared to its analogs. Its specific applications in organic synthesis and industrial processes also set it apart from other magnesium alkoxides.
属性
分子式 |
C6H14MgO2 |
|---|---|
分子量 |
142.48 g/mol |
IUPAC 名称 |
magnesium;propan-1-olate |
InChI |
InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI 键 |
WNJYXPXGUGOGBO-UHFFFAOYSA-N |
规范 SMILES |
CCC[O-].CCC[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
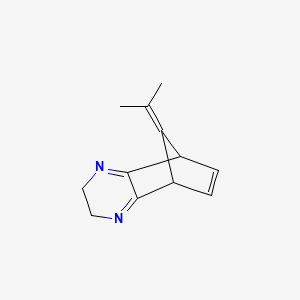
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)

![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
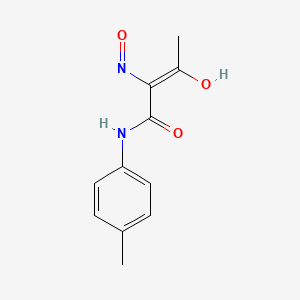
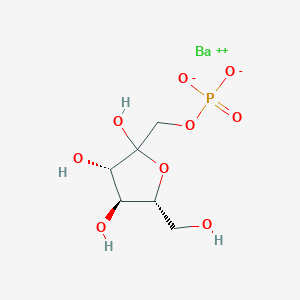
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
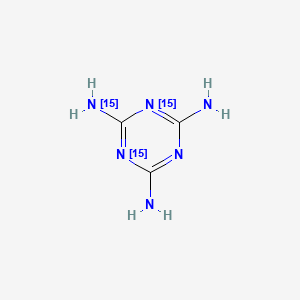

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
